molecular formula C9H9BrCl2O3S B13504730 3-(2-Bromo-4-chlorophenoxy)propane-1-sulfonyl chloride

3-(2-Bromo-4-chlorophenoxy)propane-1-sulfonyl chloride

Cat. No.: B13504730
M. Wt: 348.04 g/mol
InChI Key: AOCKHIBMUMZNBH-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-chlorophenoxy)propane-1-sulfonyl chloride is an organic compound that features both bromine and chlorine atoms attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-chlorophenoxy)propane-1-sulfonyl chloride typically involves the reaction of 2-bromo-4-chlorophenol with 1,3-propanesultone in the presence of a base. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then converted to the sulfonyl chloride by treatment with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-chlorophenoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, where the bromine or chlorine atoms can be replaced by other electrophiles.

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

    Nucleophilic Substitution: Reagents like amines, alcohols, and thiols can react with the sulfonyl chloride group under mild conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

    Electrophilic Substitution: Products include nitro, sulfonyl, and halogenated derivatives of the aromatic ring.

    Nucleophilic Substitution: Products include sulfonamides and sulfonate esters.

    Oxidation and Reduction: Products depend on the specific conditions and reagents used.

Scientific Research Applications

3-(2-Bromo-4-chlorophenoxy)propane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-chlorophenoxy)propane-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. The aromatic ring can undergo electrophilic substitution, where the bromine or chlorine atoms are replaced by other electrophiles.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Bromo-4-fluorophenoxy)propane-1-sulfonyl chloride
  • 3-(2-Chloro-4-bromophenoxy)propane-1-sulfonyl chloride
  • 3-(2-Iodo-4-chlorophenoxy)propane-1-sulfonyl chloride

Uniqueness

3-(2-Bromo-4-chlorophenoxy)propane-1-sulfonyl chloride is unique due to the presence of both bromine and chlorine atoms on the aromatic ring, which can influence its reactivity and the types of reactions it undergoes. This dual halogenation can provide distinct chemical properties compared to similar compounds with different halogen substitutions.

Properties

Molecular Formula

C9H9BrCl2O3S

Molecular Weight

348.04 g/mol

IUPAC Name

3-(2-bromo-4-chlorophenoxy)propane-1-sulfonyl chloride

InChI

InChI=1S/C9H9BrCl2O3S/c10-8-6-7(11)2-3-9(8)15-4-1-5-16(12,13)14/h2-3,6H,1,4-5H2

InChI Key

AOCKHIBMUMZNBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)OCCCS(=O)(=O)Cl

Origin of Product

United States

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